2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}acetamide
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Overview
Description
2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}acetamide is a complex organic compound characterized by its unique structure, which includes phenyl, trichloro, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}acetamide typically involves the reaction of 2-phenylacetamide with 2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethane under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile (CH₃CN) and may require refluxing for a certain period to ensure complete reaction . The use of catalysts or specific reagents like iodine (I₂) and triethylamine (Et₃N) in dimethylformamide (DMF) can also facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include additional purification steps such as recrystallization or chromatography to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and halogenating agents like chlorine (Cl₂) for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form. Substitution reactions can result in various derivatives depending on the substituent introduced.
Scientific Research Applications
2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-N-(2,2,2-trichloro-1-(2,4-dichlorophenylamino)ethyl)acetamide
- 2-phenyl-N-(2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl)acetamide
- Dicofol
Uniqueness
2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}acetamide is unique due to its specific combination of phenyl, trichloro, and chlorophenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-phenyl-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl4N2O/c17-12-6-8-13(9-7-12)21-15(16(18,19)20)22-14(23)10-11-4-2-1-3-5-11/h1-9,15,21H,10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNBHDHFSIFFDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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